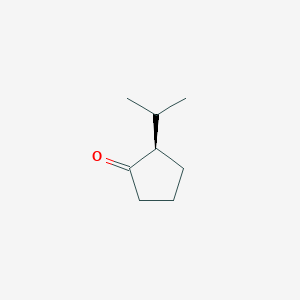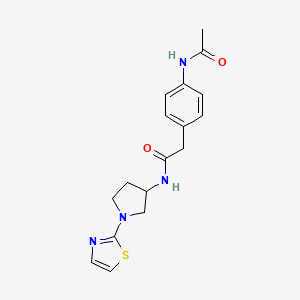![molecular formula C17H23N3OS B2590717 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 897483-29-3](/img/structure/B2590717.png)
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a ketone group. The molecular weight of the compound is 317.45.Applications De Recherche Scientifique
Photocatalysis and Visible Light Organophotocatalysts
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which Compound X contains, has been extensively studied for its use in photovoltaics and as fluorescent sensors. However, its potential as a visible-light organophotocatalyst has not received in-depth exploration . Researchers have synthesized a library of D–A (donor–acceptor) compounds based on the BTZ group, systematically modifying their optoelectronic and photophysical properties. These photocatalysts have been validated in various reactions, including Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .
Antifungal Activity
Compound X belongs to the thiazole family. Similar derivatives have been synthesized and screened for antifungal activity . Investigating Compound X’s antifungal potential could be valuable in drug development.
Antidepressant Properties
Eight novel benzothiazole derivatives, including Compound X, were synthesized for potential antidepressant drug development. Elucidating their chemical structures and evaluating their efficacy could contribute to the field of mental health research .
Mécanisme D'action
Target of Action
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one primarily targets the dopamine D2 receptors in the central nervous system. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition. By binding to these receptors, 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one can alter the dopaminergic signaling pathways, which are often implicated in various neurological and psychiatric disorders .
Mode of Action
The interaction of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one with dopamine D2 receptors involves competitive inhibition. The compound binds to the receptor sites, preventing dopamine from attaching and activating the receptor. This inhibition leads to a decrease in dopaminergic activity, which can help in conditions characterized by excessive dopamine levels, such as schizophrenia and bipolar disorder .
Biochemical Pathways
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one affects several biochemical pathways, primarily those involving dopamine. By inhibiting dopamine D2 receptors, the compound reduces the downstream signaling of the cAMP pathway, which is crucial for various cellular processes. This reduction in cAMP levels can lead to decreased neuronal excitability and altered neurotransmitter release, impacting mood and behavior .
Pharmacokinetics
The pharmacokinetics of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by its lipophilicity. It is distributed widely in the body, crossing the blood-brain barrier to reach its central nervous system targets. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys. These pharmacokinetic properties ensure that 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one maintains effective concentrations in the brain to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one include reduced dopaminergic activity, leading to decreased neuronal excitability and stabilization of mood and behavior. This can result in the alleviation of symptoms associated with disorders like schizophrenia, such as hallucinations and delusions, and mood stabilization in bipolar disorder .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other medications can alter its metabolism, leading to either enhanced or reduced effects .
: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
Propriétés
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)16(21)19-5-7-20(8-6-19)17-18-14-10-12(3)9-13(4)15(14)22-17/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZFKJVNHWPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)

![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)

![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)

![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)